molecular formula C8H16ClNO4 B14316005 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate CAS No. 112126-93-9

1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate

Cat. No.: B14316005
CAS No.: 112126-93-9
M. Wt: 225.67 g/mol
InChI Key: BFLLMUJCHXJVLN-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a heterocyclic organic compound It is a derivative of tetrahydropyridine, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the alkylation of 2,3,4,5-tetrahydropyridine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent tetrahydropyridine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives.

Scientific Research Applications

1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different substitution patterns.

    1,2,3,6-Tetrahydropyridine: Known for its role in the synthesis of certain pharmaceuticals.

    2,3,4,5-Tetrahydropyridine: The parent compound from which 1,3,5-Trimethyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is derived.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

112126-93-9

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

1,3,5-trimethyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate

InChI

InChI=1S/C8H16N.ClHO4/c1-7-4-8(2)6-9(3)5-7;2-1(3,4)5/h5,7-8H,4,6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

BFLLMUJCHXJVLN-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C=[N+](C1)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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